N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which is then subjected to O-alkylation, oxidation, and N-acylation reactions . The key steps in the synthesis include:
O-Alkylation: The hydroxyl group of 4-difluoromethoxy-3-hydroxybenzaldehyde is alkylated using an appropriate alkylating agent.
Oxidation: The resulting intermediate is oxidized to form the corresponding carboxylic acid.
N-Acylation: The carboxylic acid is then acylated with a suitable amine to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide can be optimized by using cost-effective reagents and reaction conditions. Sodium hydroxide is often preferred as an alkali in the N-acylation step due to its economic advantage and ease of handling .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides and is a target for anticancer and antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
- N-[3-Chloro-4-(difluoromethoxy)phenyl]-3-methylvalinamide
- N-[4-(Difluoromethoxy)-3-methoxybenzyl]-2-(4-methyl-1-piperidinyl)acetamide
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
Uniqueness
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring
Properties
Molecular Formula |
C13H13F2N3O3 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H13F2N3O3/c1-18-7-8(6-16-18)12(19)17-9-3-4-10(21-13(14)15)11(5-9)20-2/h3-7,13H,1-2H3,(H,17,19) |
InChI Key |
ZBEICDQBMQYXNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC(=C(C=C2)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.